molecular formula C16H9ClN2O4 B2498980 Quinolin-8-yl 2-chloro-4-nitrobenzoate CAS No. 324058-90-4

Quinolin-8-yl 2-chloro-4-nitrobenzoate

Cat. No.: B2498980
CAS No.: 324058-90-4
M. Wt: 328.71
InChI Key: ZCRATRSOYRPASO-UHFFFAOYSA-N
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Description

Quinolin-8-yl 2-chloro-4-nitrobenzoate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline moiety attached to a 2-chloro-4-nitrobenzoate group, making it a valuable molecule for various scientific research applications.

Scientific Research Applications

Quinolin-8-yl 2-chloro-4-nitrobenzoate has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities, such as antimicrobial and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

Preparation Methods

The synthesis of Quinolin-8-yl 2-chloro-4-nitrobenzoate typically involves an O-acylation reaction. One common method is the reaction between 8-hydroxyquinoline and 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like acetonitrile under heating conditions. For example, heating at 80°C for 20 minutes in a Monowave 50 reactor has been reported to yield the desired product efficiently .

Chemical Reactions Analysis

Quinolin-8-yl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The quinoline moiety can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Quinolin-8-yl 2-chloro-4-nitrobenzoate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

quinolin-8-yl 2-chloro-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O4/c17-13-9-11(19(21)22)6-7-12(13)16(20)23-14-5-1-3-10-4-2-8-18-15(10)14/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRATRSOYRPASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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